

6-Bromo-3-hydroxypicolinic acid IUPAC name

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Compound of Interest

Compound Name: 6-Bromo-3-hydroxypicolinic acid

Cat. No.: B1343913

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An In-depth Technical Guide to **6-Bromo-3-hydroxypicolinic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **6-bromo-3-hydroxypicolinic acid**, a key building block in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name, 6-bromo-3-hydroxypyridine-2-carboxylic acid, and its physicochemical properties.^{[1][2]} A significant focus is placed on its synthetic methodologies, providing a detailed, step-by-step protocol for its preparation and purification. The guide further explores the compound's critical application as an intermediate in the synthesis of selective inhibitors for the Fat Mass and Obesity-associated (FTO) protein, a significant target in obesity and cancer research.^[1] Finally, essential safety and handling information is provided for researchers and scientists.

Chemical Identity and Physicochemical Properties

IUPAC Name, CAS Number, and Molecular Structure

6-Bromo-3-hydroxypicolinic acid is a substituted pyridine derivative. Its unambiguous identification is crucial for scientific communication and procurement.

- IUPAC Name: 6-bromo-3-hydroxypyridine-2-carboxylic acid^[1]
- CAS Number: 321596-58-1^[1]
- Molecular Formula: C₆H₄BrNO₃^{[1][2]}

- Molecular Weight: 218.01 g/mol [1]

The molecular structure consists of a pyridine ring substituted with a bromine atom at the 6-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 2-position.[1]

Physicochemical Properties

The physicochemical properties of **6-bromo-3-hydroxypicolinic acid** are essential for its handling, storage, and application in chemical synthesis. The following table summarizes key experimental and computationally predicted properties.

Property	Value	Source
Physical Form	Solid (White to off-white)	Experimental[1]
Molecular Weight	218.00486 g/mol	ECHEMI[2]
Exact Mass	216.93700	ECHEMI[2]
Boiling Point	485.7±45.0 °C at 760 mmHg	Predicted[1]
Density	1.985±0.06 g/cm ³	Predicted[1]
pKa	2.32±0.25	Predicted[1]
LogP	1.24790	Predicted[1]
Polar Surface Area (PSA)	70.42 Å ²	Predicted[1]

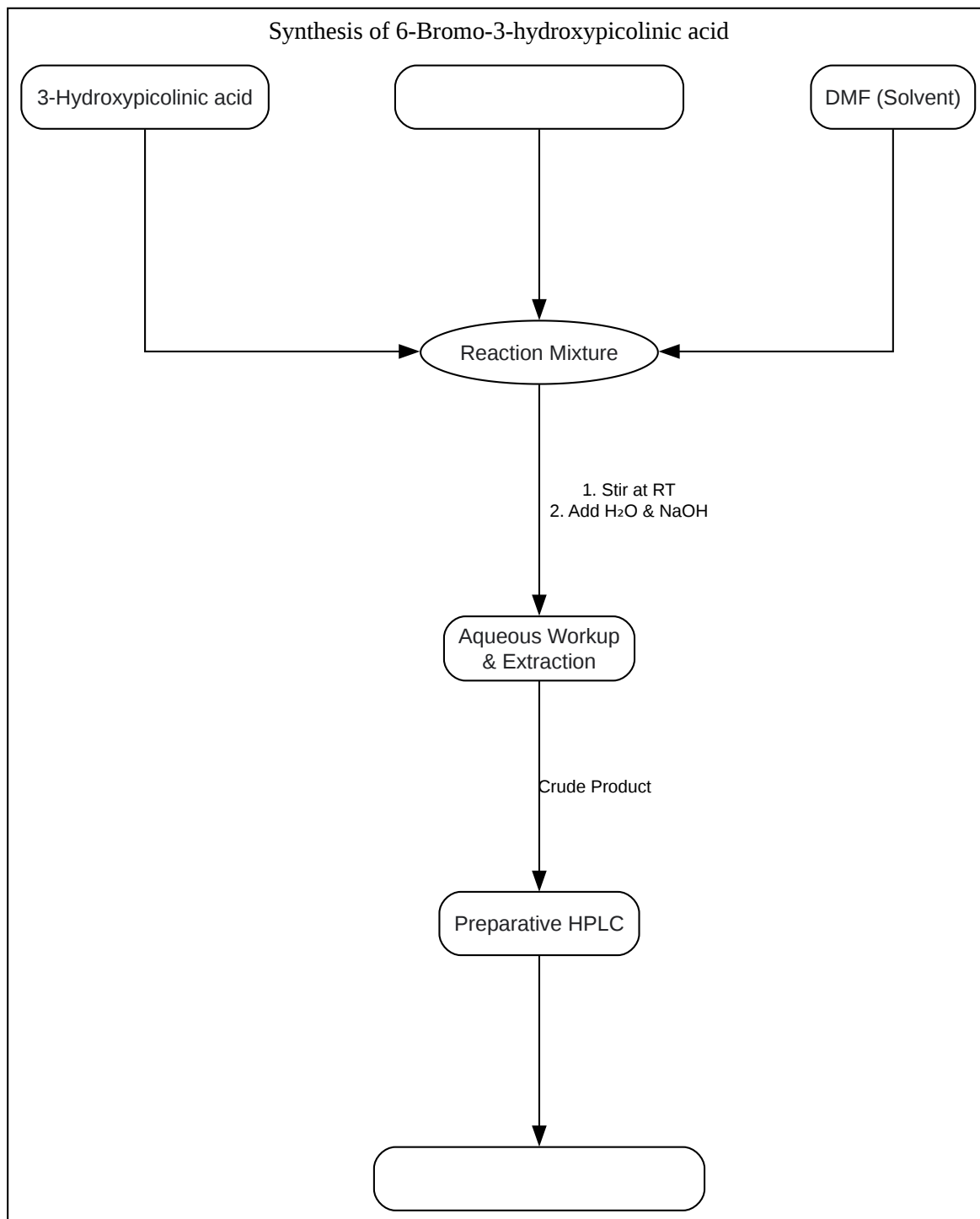
Chemical Identifiers

Identifier Type	Identifier
InChI	InChI=1S/C6H4BrNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11)[1]
InChIKey	FSFPFQLFCVKWTG-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>C1=CC(=NC(=C1O)C(=O)O)Br</chem> [1]

Synthesis and Purification

Synthetic Route: Bromination of 3-Hydroxypicolinic Acid

The most common synthetic route to **6-bromo-3-hydroxypicolinic acid** involves the direct bromination of 3-hydroxypicolinic acid. This electrophilic aromatic substitution reaction is a standard method for introducing a bromine atom onto the pyridine ring.



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Caption: Synthetic workflow for **6-bromo-3-hydroxypicolinic acid**.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of **6-bromo-3-hydroxypicolinic acid**.^[2]

Materials:

- 3-Hydroxypyridine-2-carboxylic acid
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Water (H₂O)
- 1 M Sodium Hydroxide (NaOH)
- Chloroform (CHCl₃)

Procedure:

- To a stirred suspension of 3-hydroxypyridine-2-carboxylic acid (2.00 g, 0.0144 mol) in DMF (30 mL), add a solution of N-bromosuccinimide (2.56 g, 0.0144 mol) in DMF (30 mL).
- Stir the reaction mixture at room temperature for 1 hour.
- Add water (50 mL) and 1 M aqueous NaOH (25 mL) to the reaction mixture.
- Extract the resulting mixture with chloroform (3 x 150 mL).
- Combine the organic layers and concentrate under reduced pressure.
- Purify the residue by preparative High-Performance Liquid Chromatography (HPLC).

Purification and Characterization

Purification is typically achieved via preparative HPLC to yield the final product with high purity.
^[2] Characterization should be performed using standard analytical techniques:

- ^1H NMR and ^{13}C NMR: To confirm the structure and assess purity.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Research and Drug Development

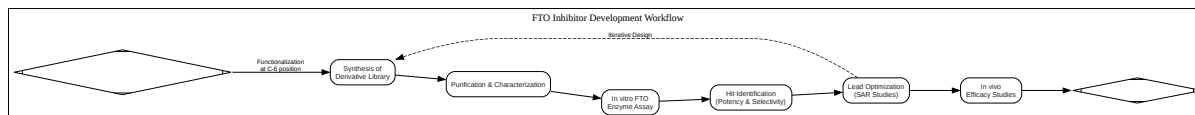
Intermediate for FTO Protein Inhibitors

6-Bromo-3-hydroxypicolinic acid is a valuable intermediate in the synthesis of selective inhibitors targeting the Fat Mass and Obesity-associated (FTO) protein.^[1] The FTO protein is an α -ketoglutarate-dependent dioxygenase that demethylates nucleic acids, playing a crucial role in nucleic acid modification and regulation. Its dysregulation has been linked to obesity and various cancers.

The structure of **6-bromo-3-hydroxypicolinic acid** allows for functionalization at the C-6 position, enabling the extension of synthesized molecules into the substrate-binding site of the FTO protein.^[1] This strategic modification is a key step in designing potent and selective FTO inhibitors.

Logical Workflow for FTO Inhibitor Development

The development of FTO inhibitors using **6-bromo-3-hydroxypicolinic acid** as a starting material follows a logical progression from initial synthesis to biological evaluation.



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Caption: Workflow for FTO inhibitor development.

Safety and Handling

While specific safety data for **6-bromo-3-hydroxypicolinic acid** is limited, it should be handled with the standard precautions for laboratory chemicals. Its methyl ester derivative, methyl 6-bromo-3-hydroxypicolinate, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3] Therefore, it is prudent to handle **6-bromo-3-hydroxypicolinic acid** with similar care.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep the container tightly closed.

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References

- 1. 6-Bromo-3-hydroxypicolinic acid (321596-58-1) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. 321601-48-3 | Methyl 6-bromo-3-hydroxypicolinate - AiFChem [aifchem.com]
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